molecular formula C11H7ClN4O3 B14738225 9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione CAS No. 5444-40-6

9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione

Cat. No.: B14738225
CAS No.: 5444-40-6
M. Wt: 278.65 g/mol
InChI Key: RGIOLRJJEJLBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione typically involves the condensation of a chlorophenyl-substituted amine with a purine precursor. One common method involves the reaction of 2-chlorobenzylamine with a purine derivative under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups replacing the chlorophenyl group.

Scientific Research Applications

9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one: A close analogue with similar structural features and biological activities.

    Benzodiazepines: A class of compounds with similar pharmacological properties, often used as anxiolytics and sedatives.

Uniqueness

9-(2-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is unique due to its specific purine-based structure and the presence of a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5444-40-6

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

9-(2-chlorophenyl)-3,7-dihydropurine-2,6,8-trione

InChI

InChI=1S/C11H7ClN4O3/c12-5-3-1-2-4-6(5)16-8-7(13-11(16)19)9(17)15-10(18)14-8/h1-4H,(H,13,19)(H2,14,15,17,18)

InChI Key

RGIOLRJJEJLBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C(=O)NC(=O)N3)NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.